

4,5,6-Trifluoropyrimidine chemical structure and IUPAC name

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Compound of Interest

Compound Name: 4,5,6-Trifluoropyrimidine

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An In-depth Technical Guide to 4,5,6-Trifluoropyrimidine

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of **4,5,6-trifluoropyrimidine**, including its chemical identity, physicochemical properties, synthetic approaches, and its role in therapeutic applications.

Chemical Structure and IUPAC Nomenclature

4,5,6-Trifluoropyrimidine is a halogenated heterocyclic organic compound. The pyrimidine ring is a diazine with nitrogen atoms at positions 1 and 3. In this derivative, fluorine atoms are substituted at positions 4, 5, and 6.

IUPAC Name: **4,5,6-Trifluoropyrimidine**[\[1\]](#)[\[2\]](#)

Synonyms: 4,5,6-Trifluoro-1,3-diazine[\[1\]](#)[\[2\]](#)

Chemical Structure:

Caption: Chemical structure of **4,5,6-Trifluoropyrimidine**.

Physicochemical Properties

A summary of the key physical and chemical properties of **4,5,6-trifluoropyrimidine** is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

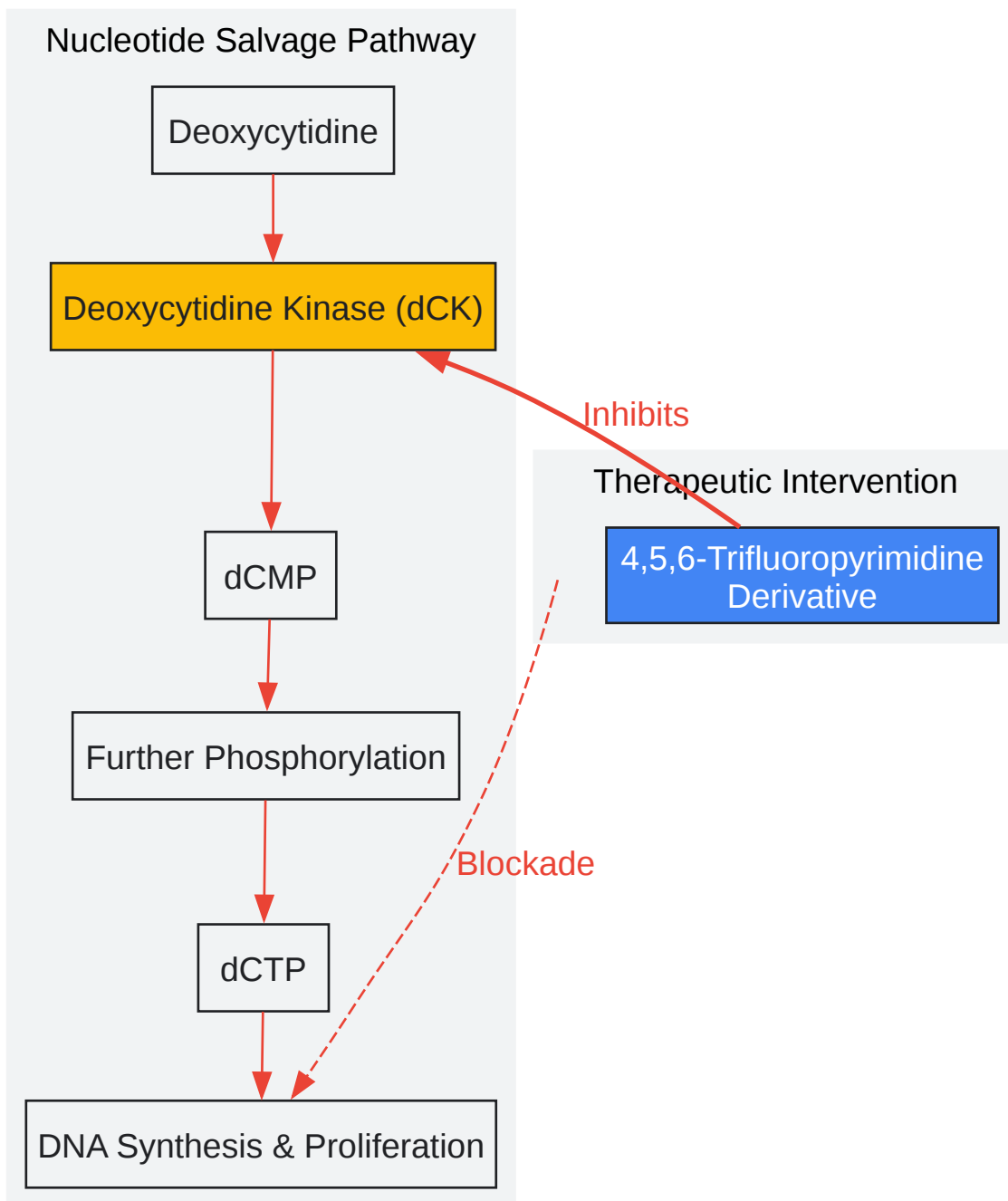
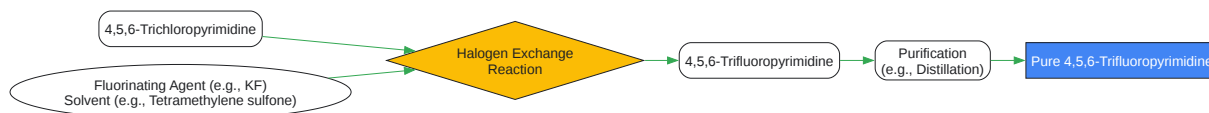
Property	Value	Reference
CAS Number	17573-78-3	[3]
Molecular Formula	C ₄ HF ₃ N ₂	[1][3]
Molecular Weight	134.06 g/mol	[1][3]
Boiling Point	83-85°C	[1][2]
Density	1.4609 g/cm ³	[1][2]
Refractive Index	1.4087	[1][2]
Storage Temperature	2-8°C under inert gas or -20°C for long-term	[1][3]
Solubility	Slightly soluble in Acetone, Chloroform, Methanol	[1]

Synthesis and Reactivity

Halogenated pyrimidines are versatile building blocks in organic synthesis. Their reactivity is dominated by nucleophilic aromatic substitution (S_NAr) reactions, where the electron-deficient pyrimidine ring is activated towards nucleophilic attack by the electron-withdrawing halogen substituents.

General Synthetic Approach

A common method for the synthesis of fluorinated pyrimidines is through halogen exchange (HALEX) reactions from their chlorinated analogs. For instance, 2,4,6-trifluoropyrimidine can be prepared from 2,4,6-trichloropyrimidine using a fluorinating agent like potassium fluoride in a suitable solvent.[4] A similar approach can be envisaged for the synthesis of **4,5,6-trifluoropyrimidine** from 4,5,6-trichloropyrimidine.



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